4-(5-Methyl-1h-1,2,3-triazol-1-yl)aniline
Overview
Description
4-(5-Methyl-1h-1,2,3-triazol-1-yl)aniline is a compound that features a 1,2,3-triazole ring substituted with a methyl group at the 5-position and an aniline moiety at the 4-position. This compound is part of the broader class of 1,2,3-triazoles, which are known for their diverse biological activities, including antibacterial, antimalarial, and antiviral properties .
Mechanism of Action
Target of Action
Compounds with a similar 1,2,3-triazole core have been found to interact with various biological targets, including enzymes and receptors .
Mode of Action
1,2,3-triazole derivatives have been reported to interact with their targets through hydrogen bonding . This interaction can lead to changes in the target’s function, potentially altering cellular processes .
Biochemical Pathways
Similar compounds have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis .
Pharmacokinetics
1,2,3-triazole derivatives are known to possess drug-like properties, suggesting potential bioavailability .
Result of Action
Similar compounds have been shown to induce apoptosis in cancer cells .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-(5-Methyl-1h-1,2,3-triazol-1-yl)aniline. For instance, pH, temperature, and the presence of other molecules can affect the compound’s stability and interaction with its targets .
Preparation Methods
This method is highly efficient and widely used for constructing 1,2,3-triazole rings . The general synthetic route involves the reaction of an azide with an alkyne in the presence of a copper catalyst to form the triazole ring. The specific conditions for synthesizing 4-(5-Methyl-1h-1,2,3-triazol-1-yl)aniline include using 5-methyl-1H-1,2,3-triazole and aniline as starting materials, with the reaction typically carried out in ethanol under basic conditions .
Chemical Reactions Analysis
4-(5-Methyl-1h-1,2,3-triazol-1-yl)aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the triazole ring to dihydrotriazoles.
Substitution: The aniline moiety allows for electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like nitric acid for nitration. Major products formed from these reactions include N-oxides, dihydrotriazoles, and substituted aniline derivatives .
Scientific Research Applications
4-(5-Methyl-1h-1,2,3-triazol-1-yl)aniline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential antibacterial, antifungal, and antiviral activities.
Medicine: Explored as a potential therapeutic agent for treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties
Comparison with Similar Compounds
4-(5-Methyl-1h-1,2,3-triazol-1-yl)aniline can be compared with other similar compounds, such as:
4-(1H-1,2,3-triazol-1-yl)aniline: Lacks the methyl group at the 5-position, which can affect its biological activity and chemical reactivity.
4-(5-Phenyl-1H-1,2,3-triazol-1-yl)aniline: Contains a phenyl group instead of a methyl group, leading to different steric and electronic properties.
4-(5-Methyl-1H-1,2,4-triazol-1-yl)aniline: Features a 1,2,4-triazole ring instead of a 1,2,3-triazole ring, which can result in different chemical and biological behaviors
Properties
IUPAC Name |
4-(5-methyltriazol-1-yl)aniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4/c1-7-6-11-12-13(7)9-4-2-8(10)3-5-9/h2-6H,10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSFRNUQETOFOJU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=NN1C2=CC=C(C=C2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80515728 | |
Record name | 4-(5-Methyl-1H-1,2,3-triazol-1-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80515728 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84292-45-5 | |
Record name | 4-(5-Methyl-1H-1,2,3-triazol-1-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80515728 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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